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Compound of Interest

Dapagliflozin propanediol
Compound Name:
anhydrous

Cat. No. B3060979

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of
dapagliflozin propanediol anhydrous, a critical process in drug development and quality
control. The following protocols and data are designed to assist in the structural elucidation,
guantification, and purity assessment of this active pharmaceutical ingredient (API).

Introduction

Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of
type 2 diabetes.[1][2][3] It is often formulated as a propanediol monohydrate solvate. However,
the anhydrous form is also a subject of study due to the potential for phase transitions of the
hydrated form under certain conditions.[4][5] Spectroscopic techniques are essential for
characterizing the anhydrous form and distinguishing it from its hydrated counterpart.[4]

Spectroscopic Characterization Techniques

A multi-technique spectroscopic approach is crucial for the unambiguous characterization of
dapagliflozin propanediol anhydrous. These methods provide a detailed fingerprint of the
molecule, confirming its identity and purity.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of dapagliflozin
propanediol anhydrous. Both tH and 3C NMR provide detailed information about the carbon-
hydrogen framework of the molecule.[4] The key distinguishing feature for the anhydrous form
would be the absence of a water signal, which might be observable in certain solvents for the
monohydrate form.[4] The integration of signals corresponding to dapagliflozin and (S)-
propane-1,2-diol allows for the determination of their stoichiometric ratio.[4]

Table 1: Representative *H NMR and 3C NMR Spectral Data for Dapagliflozin Moiety

Assignment 1H Chemical Shift (8, ppm) 13C Chemical Shift (8, ppm)
Aromatic Protons 6.8-7.4 114 - 158

Glucopyranosyl Protons 3.2-41 61 - 82

Ethoxy Protons 1.3 (1), 3.9 (q) 14, 63

Methylene Bridge Protons 4.0 (s) 38

Propanediol Protons 1.0 (d), 3.2-3.8 (m) 18, 66, 68

Note: Specific chemical shifts may vary depending on the solvent and instrument used. The
data presented is a generalized representation based on typical values for similar structures.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman
spectroscopy, is highly effective for identifying the solid-state form of a pharmaceutical
compound by probing its molecular vibrations.[4]

FT-IR Spectroscopy: For dapagliflozin propanediol anhydrous, the FT-IR spectrum will show
characteristic absorption peaks corresponding to its functional groups.[4] A key indicator of the
anhydrous form is the absence or significant alteration of the broad O-H stretching band
associated with water molecules, which is prominent in the monohydrate form.[4]

Raman Spectroscopy: Raman spectroscopy provides complementary information and is
particularly useful for analyzing crystalline structures.[4] Distinguishing the anhydrous from the
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monohydrate form would involve monitoring shifts in the lattice vibrations and changes in the

spectral regions corresponding to the propanediol and water molecules.[4]

Table 2: Characteristic FT-IR Absorption Peaks for Dapagliflozin

Functional Group

Characteristic Absorption Peak (cm~1)

O-H (Alcohol) 3388

C-H (Aromatic) 3000-3100
C-H (Aliphatic) 2850-3000
C=C (Aromatic) 1612, 1588
C-O (Ether) 1247, 1045
C-Cl 821

Note: This data is for a general dapagliflozin compound, and specific peak positions may vary

for the anhydrous propanediol form.[4][6]

Mass Spectrometry (MS)

Liguid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the molecular

weight of dapagliflozin and for identifying and structurally elucidating impurities and

degradation products.[4] For dapagliflozin propanediol anhydrous, the expected molecular

weight would correspond to the sum of dapagliflozin and propanediol.

Table 3: Mass Spectrometry Data for Dapagliflozin

Parameter Value
Molecular Formula C21H25ClOs
Molecular Weight 408.87 g/mol

Monoisotopic Mass

408.1340 g/mol
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Note: The mass spectrum of the dapagliflozin propanediol complex may show peaks
corresponding to the individual components or the complex, depending on the ionization

technique used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantification of dapagliflozin.[7] The UV
spectrum of dapagliflozin exhibits a characteristic maximum absorbance wavelength (Amax)
that can be used to determine its concentration by comparison to a standard calibration curve.

[4]

Table 4: UV-Vis Spectroscopic Data for Dapagliflozin Quantification

Parameter Value

223.5 nm, 224 nm, 272 nm, 284 nm[1][8][9][10]
Amax

[11][12]
Linearity Range 2.61-31.23 pg/mL, 10-60 pg/mL[1][8][12]
Solvent Methanol, Water, 0.1 N HCI[1][2][8]

Experimental Protocols
Protocol for NMR Spectroscopic Analysis

o Sample Preparation: Dissolve an accurately weighed amount of dapagliflozin propanediol
anhydrous in a suitable deuterated solvent (e.g., DMSO-des, CDCI3).

e Instrument Setup:
o Spectrometer: 400 MHz or higher.
o Nuclei: *H and *3C.
o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

o Data Acquisition:
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o Acquire the *H NMR spectrum, ensuring an adequate number of scans for a good signal-
to-noise ratio.

o Acquire the 3C NMR spectrum.

o Data Processing and Analysis:

[e]

Process the spectra using appropriate software.

o

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of
dapagliflozin to propanediol protons.

o

Assign the peaks in both spectra to the corresponding atoms in the molecule.

[¢]

Carefully examine the spectrum for the absence of a water peak.

Protocol for FT-IR Spectroscopic Analysis

o Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total
Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry
KBr powder and press it into a thin, transparent disk.

e Instrument Setup:
o Spectrometer: FT-IR spectrometer.
o Scan Range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Data Acquisition:
o Record a background spectrum of the empty sample holder or KBr pellet.
o Record the sample spectrum.

o Data Analysis:
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o ldentify the characteristic absorption bands for the functional groups present in
dapagliflozin propanediol.

o Compare the spectrum to that of the monohydrate form, specifically looking for the
absence of the broad O-H stretching band from water.

Protocol for UV-Vis Spectroscopic Quantification

o Preparation of Standard Solutions: Prepare a stock solution of dapagliflozin propanediol
anhydrous of known concentration in a suitable solvent (e.g., methanol). Prepare a series of
calibration standards by diluting the stock solution.

e Instrument Setup:
o Spectrophotometer: UV-Vis spectrophotometer.
o Wavelength Scan: Scan the spectrum of a standard solution to determine the Amax.
o Measurement Wavelength: Set the instrument to the determined Amax.
 Calibration Curve:
o Measure the absorbance of each calibration standard at the Amax.

o Plot a graph of absorbance versus concentration and determine the linearity and
regression equation.

e Sample Analysis:
o Prepare a solution of the unknown sample in the same solvent.
o Measure the absorbance of the sample solution at the Amax.

o Calculate the concentration of dapagliflozin in the sample using the regression equation
from the calibration curve.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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